molecular formula C7H8N2O2S B1600215 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol CAS No. 87466-56-6

7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol

Cat. No.: B1600215
CAS No.: 87466-56-6
M. Wt: 184.22 g/mol
InChI Key: MAFSFIYFBLFHAZ-UHFFFAOYSA-N
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Description

7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol is a chemical compound belonging to the thiopyrano[3,2-D]pyrimidine class

Biochemical Analysis

Biochemical Properties

7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol plays a significant role in biochemical reactions, particularly as an inhibitor of phosphodiesterase 4B (PDE4B). This enzyme is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in cellular signaling pathways. By inhibiting PDE4B, this compound increases the levels of cAMP, thereby modulating various cellular responses .

Cellular Effects

The effects of this compound on cells are profound. By elevating cAMP levels, this compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect inflammatory responses, making it a potential candidate for anti-inflammatory therapies. Additionally, this compound can modulate the activity of protein kinase A (PKA), which plays a pivotal role in regulating various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of PDE4B. This inhibition prevents the breakdown of cAMP, leading to its accumulation within the cell. The increased cAMP levels activate PKA, which then phosphorylates various target proteins, resulting in altered cellular functions. Additionally, this compound may interact with other biomolecules, further influencing cellular pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity may decrease upon prolonged exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in modulating inflammatory responses and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively modulates cAMP levels and exerts anti-inflammatory effects without significant toxicity. At higher doses, adverse effects such as gastrointestinal disturbances and hepatotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to cAMP signaling. It interacts with enzymes such as PDE4B, which regulates the breakdown of cAMP. By inhibiting PDE4B, the compound increases cAMP levels, thereby influencing metabolic flux and the levels of various metabolites. Additionally, this compound may interact with other enzymes and cofactors, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters in different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with PDE4B and other target proteins. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce derivatives with different oxidation states, while substitution reactions can lead to the formation of various substituted thiopyrano[3,2-D]pyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that derivatives of 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol exhibit biological activity, such as selective inhibition of enzymes like PDE4B[_{{{CITATION{{{_1{Identification of the 5,5-dioxo-7,8-dihydro-6H-thiopyrano3,2-d .... This makes it a potential candidate for drug development.

Medicine: The compound's derivatives have been investigated for their therapeutic potential in treating various diseases, including inflammatory and autoimmune disorders. Its ability to modulate biological pathways makes it a promising candidate for pharmaceutical applications.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to develop new products with enhanced performance.

Comparison with Similar Compounds

  • Thiopyrano[3,2-D]pyrimidines: These compounds share a similar core structure but may have different substituents and functional groups.

  • Pyrimidines: Pyrimidine derivatives are structurally related but lack the thiopyrano moiety.

Uniqueness: 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol stands out due to its specific structural features and biological activity. Its ability to selectively inhibit PDE4B and other potential targets makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c10-6-5-4(2-1-3-12-5)8-7(11)9-6/h1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFSFIYFBLFHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC(=O)N2)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433731
Record name 7,8-Dihydro-1H-thiopyrano[3,2-d]pyrimidine-2,4(3H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87466-56-6
Record name 7,8-Dihydro-1H-thiopyrano[3,2-d]pyrimidine-2,4(3H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-(ethylthio)-7,8-dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one (4.5 g, 19.7 mmol) in water (20 mL) was added 3.0 mL of conc. HCl and 6.0 mL of AcOH. The mixture was heated to reflux and stirred overnight. The reaction was cooled and the solid that formed was collected by filtration, washed with water and methanol, evaporated and dried to obtain 7,8-dihydro-1H-thiopyrano[3,2-d]pyrimidine-2,4(3H,6H)-dione as a white solid (2.6 g, 72%). Without further purification, the crude product was used directly in the next step.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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